2-(2-Acetyl-6-fluorophenyl)acetic acid
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Overview
Description
2-(2-Acetyl-6-fluorophenyl)acetic acid is an organic compound that features a fluorine atom, an acetyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-6-fluorophenyl)acetic acid typically involves the introduction of the acetyl and fluorine groups onto a phenylacetic acid backbone. One common method is the Friedel-Crafts acylation of 2-fluorophenylacetic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-Carboxy-6-fluorophenyl)acetic acid.
Reduction: 2-(2-Hydroxy-6-fluorophenyl)acetic acid.
Substitution: 2-(2-Methoxy-6-fluorophenyl)acetic acid.
Scientific Research Applications
2-(2-Acetyl-6-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-6-fluorophenyl)acetic acid depends on its interaction with biological targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Lacks the acetyl group, making it less versatile in certain reactions.
2-Chloro-6-fluorophenylacetic acid: Similar structure but with a chlorine atom instead of an acetyl group, which can lead to different reactivity and applications.
Uniqueness
2-(2-Acetyl-6-fluorophenyl)acetic acid is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9FO3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(2-acetyl-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-2-4-9(11)8(7)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
OBWCEWPYTPGEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)CC(=O)O |
Origin of Product |
United States |
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